molecular formula C16H21NO2.HCl B000876 Propranolol hydrochloride CAS No. 318-98-9

Propranolol hydrochloride

Cat. No. B000876
CAS RN: 318-98-9
M. Wt: 295.8 g/mol
InChI Key: ZMRUPTIKESYGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propranolol hydrochloride is a non-selective beta-adrenergic receptor-blocking agent. It is used to treat conditions such as tremors, angina (chest pain), hypertension (high blood pressure), heart rhythm disorders, and other heart or circulatory conditions .


Synthesis Analysis

Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . The synthesis of propranolol has been prepared paying attention to tackle the formation of the by-product tertiary amine, resulting from an additional ring opening of the starting epoxide .


Molecular Structure Analysis

The molecular formula of Propranolol hydrochloride is C16H21NO2.HCl .


Chemical Reactions Analysis

Propranolol hydrochloride reacts with cerium (IV) in acid medium and the excess cerium (IV) is measured by its reaction with p-dimethylamino benzaldehyde (p-DMAB) or by its reaction with sulphanilic acid (SAA) .


Physical And Chemical Properties Analysis

Propranolol hydrochloride has a molecular weight of 295.8 . It is well absorbed after oral administration and has dose-dependent bioavailability .

Scientific Research Applications

  • Cardiovascular and Hypertension Treatment : Propranolol hydrochloride serves as a promising β-blocker for treating hypertension, angina, and arrhythmia. It has been a focal point in chemical research due to its therapeutic benefits in these areas (Qian Jie, 2008).

  • Pediatric Use for Hemangiomas : It is effective in reducing infantile hemangiomas in children between 6 months and 5 years of age without significant adverse effects (M. Hogeling, S. Adams, O. Wargon, 2011).

  • Myocardial Infarction : Propranolol hydrochloride can decrease myocardial infarct volume by 34% in experimental models, suggesting potential benefits for patients with myocardial infarction (W. Pierce, D. Carter, M. Mcgavran, J. Waldhausen, 1973).

  • Treatment of Atrial Fibrillation, Thyrotoxicosis, and Heart Failure : It is effective in treating these conditions, with its pharmacological response being influenced by blood levels, which determines dosage rationality (J. Robayo, 1976).

  • Mucoadhesive Microspheres for Cardiovascular Diseases : Propranolol hydrochloride-loaded Carbopol-934P/Ethyl Cellulose mucoadhesive microspheres show promise for treating hypertension, myocardial infarction, and cardiac arrhythmias due to high drug entrapment efficiency and sustained release (J. Patel, Darshna Patel, J. Raval, 2010).

  • Nanoethosomal Buccal Gel for Enhanced Bioavailability : This formulation significantly enhances the bioavailability of propranolol hydrochloride, improving its effectiveness in treating hypertension and other cardiac conditions (El-Khamisy Sf, Kharshom Rm, A. Khames, 2017).

  • Comparative Effectiveness in Treating Infantile Hemangiomas : Propranolol is found to be more effective and less invasive than pulsed dye laser and cryosurgery for infantile hemangiomas, without adverse effects (S. Kagami et al., 2013).

  • Contraceptive Vaginal Film Application : A novel contraceptive vaginal propranolol hydrochloride film provides sustained release with satisfactory mucoadhesive strength and residence time, making it a viable option for vaginal contraception (M. Borumand, S. Mortazavi, Z. Azar, R. T. Rad, 2014).

  • Impact on Emotionally Arousing Memory : Propranolol's effect on memory for emotional events is linked to the activation of the β-adrenergic system, as it impairs emotionally arousing memory (L. Cahill, B. Prins, Michael Weber, J. McGaugh, 1994).

  • Broad Spectrum of Therapeutic Uses : It's a noncardioselective β-blocker used to control hypertension, pheochromocytoma, cardiac arrhythmias, angina pectoris, and hypertrophic cardiomyopathy, and for managing sympathetic overactivity in hyperthyroidism (A. Al-majed, A. Bakheit, H. Aziz, Fahad M. Alajmi, H. Alrabiah, 2017).

  • Pharmacokinetic Interaction with Paracetamol : There's a significant correlation between in vitro drug dissolution and in vivo plasma concentration of propranolol hydrochloride and paracetamol, affecting their pharmacokinetics (J. Thejaswini, B. Gurupadayya, V. S. Koganti, 2015).

  • Transdermal Films for Controlled Release : Transdermal films containing propranolol hydrochloride show good physical stability, and the drug release follows zero order kinetics through diffusion from the polymer (V. Sirisha, 2012).

Safety And Hazards

Propranolol hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It should not be used if you have asthma, very slow heart beats, or a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker) .

properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021198
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate
Record name SID26732618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Propranolol Hydrochloride

Color/Form

White or almost white powder, Solid, Crystals from n-propanol

CAS RN

318-98-9
Record name Propranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

163-164 °C
Record name PROPRANOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propranolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propranolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Propranolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Propranolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Propranolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Propranolol hydrochloride

Citations

For This Compound
24,200
Citations
MN Kalam, MF Rasool, AU Rehman… - Current Drug …, 2020 - ingentaconnect.com
… Chemical structure of propranolol hydrochloride. … The molecular weight of propranolol hydrochloride is 295.80, log P is 3.48 and dissociation constant (pKa) is 9.42 [87]. …
Number of citations: 19 www.ingentaconnect.com
N Ubrich, P Bouillot, C Pellerin, M Hoffman… - Journal of controlled …, 2004 - Elsevier
… propranolol hydrochloride, chosen as a model drug, by w/o/w emulsification. Therefore, the research was based on the encapsulation and drug release of propranolol hydrochloride (…
Number of citations: 172 www.sciencedirect.com
C Patra, A Kumar, H Pandit, S Singh, M Devi - Acta Pharmaceutica, 2007 - sciendo.com
… The objective of the present research was to develop a bilayer tablet of propranolol hydrochloride using superdisintegrant sodium starch glycolate for the fast release layer and water …
Number of citations: 186 sciendo.com
SC Jagdale, AJ Agavekar, SV Pandya, BS Kuchekar… - AAPS …, 2009 - Springer
… Consecutively, for an optimum effect, the administration of propranolol hydrochloride as … Therapy with immediate release propranolol hydrochloride tablets typically requires 40–160 …
Number of citations: 154 link.springer.com
JL Ford, MH Rubinstein, JE Hogan - International journal of pharmaceutics, 1985 - Elsevier
… matrices - propranolol hydrochloride - aminophylline … and propranolol hydrochloride release from sustained release … and 0.5 inch for propranolol hydrochloride were compressed on a …
Number of citations: 206 www.sciencedirect.com
HL Ammon, DB Howe, WD Erhardt… - … Section B: Structural …, 1977 - scripts.iucr.org
… ORTEP-II drawing of propranolol hydrochloride. Two complete molecules related by a twofold screw axis are shown along with several intermolecular contacts ( ). Both of the disordered …
Number of citations: 48 scripts.iucr.org
J Akbari, A Nokhodchi, D Farid, M Adrangui… - Il Farmaco, 2004 - Elsevier
… Therefore, the objectives of this study were: (a) to examine the in vitro release characteristics of propranolol hydrochloride (propranolol HCl) from various controlled-release matrices; (b) …
Number of citations: 114 www.sciencedirect.com
SR Levis, PB Deasy - International journal of pharmaceutics, 2003 - Elsevier
Halloysite is a naturally occurring microtubular aluminosilicate mineral. The highly water soluble cationic drug, diltiazem HCl, was shown to bind to the polyanionic surfaces of the …
Number of citations: 257 www.sciencedirect.com
Y Javadzadeh, L Musaalrezaei, A Nokhodchi - International journal of …, 2008 - Elsevier
… In the present study, propranolol hydrochloride was dispersed in polysorbate 80 as the … aging on release profile of propranolol hydrochloride from liquisolid compacts were investigated …
Number of citations: 200 www.sciencedirect.com
B Taylan, Y Capan, O Güven, S Kes… - Journal of Controlled …, 1996 - Elsevier
The release of propranolol hydrochloride incorporated into sustained-release and buccal adhesive tablets was studied in vitro. The formulation containing 20% hydroxypropyl …
Number of citations: 131 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.